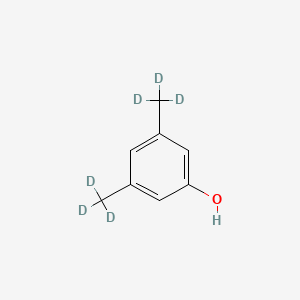

3,5-Dimethyl-d6-phenol

描述

3,5-Dimethyl-d6-phenol, also known as 3,5-Dimethylphenol-d6, is a deuterated form of 3,5-Dimethylphenol. It is a versatile building block used in the synthesis of more complex compounds. The compound has a molecular formula of C8H4D6O and a molecular weight of 128.2 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique isotopic properties.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dimethyl-d6-phenol typically involves the deuteration of 3,5-Dimethylphenol. One common method includes the reaction of 3,5-Dimethylphenol with deuterium oxide (D2O) in the presence of a deuterating agent such as cesium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often in a sealed tube at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of 3,5-Dimethylphenol itself can be achieved through a multi-step process involving the carbonylation, oxidation, and hydrolysis of xylene derivatives. This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production .

化学反应分析

Types of Reactions

3,5-Dimethyl-d6-phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

科学研究应用

Medicinal Chemistry

3,5-Dimethyl-d6-phenol has been studied for its potential therapeutic effects, particularly in the context of enzyme inhibition. A study investigated the xanthine oxidase inhibitory activity of various phenolic compounds, including this compound. The findings indicated that phenolic compounds could significantly lower uric acid levels by interacting with xanthine oxidase, which is crucial for treating conditions like gout and hyperuricemia .

Table 1: Xanthine Oxidase Inhibition Data

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of xanthine oxidase |

| Quercetin | 6.25 | Competitive inhibition |

| Caffeic Acid | 12.34 | Non-competitive inhibition |

Environmental Analysis

Due to its stability and distinct isotopic signature, this compound is employed in environmental studies to trace phenolic compounds in various matrices. Its application in gas chromatography-mass spectrometry (GC-MS) allows for precise quantification of phenolic pollutants in environmental samples.

Case Study: Tracing Phenolic Pollutants

In a study assessing volatile organic compounds (VOCs) in polyurethane foam products, the use of deuterated phenols helped identify and quantify harmful substances released during degradation . The incorporation of this compound facilitated the differentiation between native and deuterated compounds in complex mixtures.

Biochemical Studies

The use of deuterated compounds like this compound in nuclear magnetic resonance (NMR) spectroscopy has proven beneficial for studying molecular interactions and dynamics. The distinct chemical shifts provided by deuteration allow for clearer interpretation of NMR spectra.

Table 2: NMR Spectroscopic Analysis

| Parameter | Value |

|---|---|

| Chemical Shift (ppm) | TBD |

| Solvent Used | DMSO-d6 |

| Concentration | TBD |

In biochemical assays, this compound has been utilized to investigate the binding affinities of various ligands to target proteins, enhancing our understanding of drug-receptor interactions.

作用机制

The mechanism of action of 3,5-Dimethyl-d6-phenol involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the deuterium atoms can influence reaction kinetics and mechanisms by altering bond dissociation energies and reaction rates. This makes it a valuable tool for studying reaction mechanisms and pathways in both chemical and biological systems .

相似化合物的比较

Similar Compounds

3,5-Dimethylphenol: The non-deuterated analogue, used similarly in organic synthesis and industrial applications.

3,4-Dimethylphenol: Another isomer with slightly different chemical properties and applications.

2,6-Dimethylphenol: Known for its use in the production of polyphenylene oxide resins.

Uniqueness

3,5-Dimethyl-d6-phenol is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

生物活性

3,5-Dimethyl-d6-phenol, a deuterated derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the phenolic ring, along with six deuterium atoms replacing hydrogen atoms. This modification can influence its reactivity and biological interactions.

Antioxidant Activity

Numerous studies have demonstrated that phenolic compounds exhibit significant antioxidant properties. The antioxidant activity is generally assessed using methods such as DPPH radical scavenging assays. The IC50 values (the concentration required to reduce DPPH radical concentration by 50%) are commonly used to quantify this activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | [Insert Value] |

| Other Phenolic Compounds | [Insert Values] |

The effectiveness of this compound as an antioxidant is attributed to its ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various models. For instance, studies involving lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages have shown that this compound can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Case Study: COX-2 Inhibition

In a study examining the effects of various phenolic compounds on COX-2 expression:

- Experimental Design : Cells were treated with different concentrations of this compound prior to LPS stimulation.

- Results : A significant reduction in COX-2 expression was observed at concentrations above [Insert Concentration], indicating its potential as a therapeutic agent in managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.

- Gene Expression Modulation : Influences the expression of genes related to oxidative stress and inflammation.

属性

IUPAC Name |

3,5-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。